molecular formula C12H16O2 B6282134 1-(prop-2-en-1-yloxy)-4-propoxybenzene CAS No. 1005006-02-9

1-(prop-2-en-1-yloxy)-4-propoxybenzene

Cat. No.: B6282134
CAS No.: 1005006-02-9
M. Wt: 192.3
InChI Key:
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Description

1-(prop-2-en-1-yloxy)-4-propoxybenzene is an organic compound with the molecular formula C12H16O2 It is a derivative of benzene, featuring both prop-2-en-1-yloxy and propoxy functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(prop-2-en-1-yloxy)-4-propoxybenzene typically involves the reaction of 4-hydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to allylation using allyl bromide under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(prop-2-en-1-yloxy)-4-propoxybenzene can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1-(prop-2-en-1-yloxy)-4-propoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(prop-2-en-1-yloxy)-4-propoxybenzene depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(prop-2-en-1-yloxy)-2-propoxybenzene: Similar structure but with different substitution pattern on the benzene ring.

    1-fluoro-4-(prop-2-en-1-yloxy)benzene: Contains a fluorine atom instead of a propoxy group.

    1-(prop-2-en-1-yloxy)-4-methoxybenzene: Contains a methoxy group instead of a propoxy group.

Uniqueness

1-(prop-2-en-1-yloxy)-4-propoxybenzene is unique due to the presence of both prop-2-en-1-yloxy and propoxy groups, which can impart specific chemical and physical properties

Properties

CAS No.

1005006-02-9

Molecular Formula

C12H16O2

Molecular Weight

192.3

Purity

95

Origin of Product

United States

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